3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
描述
属性
IUPAC Name |
3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-6-2-5(8(12)13)3-9-7(6)11-10-4/h2-3H,1H3,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSNZLZWYNZHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=NC2=NN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649592 | |
| Record name | 3-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118787-14-6 | |
| Record name | 3-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Cyclodehydration Route via Pyrazole Aminoaldehyde
This method involves the cyclodehydration of pyrazole aminoaldehyde with benzoyl acetonitrile in refluxing pyridine to form pyrazolo[3,4-b]pyridine-5-carbonitrile, which is then converted to the target carboxylic acid by hydrolysis.
- Formation of 1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (Intermediate 1): Cyclodehydration reaction under reflux in pyridine.
- Hydrolysis to 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (Compound 2): Refluxing compound 1 with aqueous sodium hydroxide and ethanol for 3 hours, followed by acidification to precipitate the acid with yields around 81%.
- Esterification to ethyl ester (Compound 3): Refluxing compound 2 with methanol and concentrated sulfuric acid, yielding about 70%.
- Conversion to carbohydrazide (Compound 4): Reaction of ester 3 with hydrazine hydrate under reflux, yielding 75%.
This route is notable for its moderate to high yields and the ability to access various derivatives from the carbohydrazide intermediate.
Preparation via Sodium Nitrite-Mediated Reaction of Intermediate V
According to patent CN102911174A, a key method involves the use of an intermediate (designated as compound V) and sodium nitrite under acidic conditions to synthesize 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester derivatives.
- Reaction temperature controlled between -5 °C to 0 °C.
- Acidic medium using dilute sulfuric or hydrochloric acid.
- Molar ratio of compound V to sodium nitrite optimized between 1:1 to 1:2.
- Mild reaction conditions with simple operation and post-treatment.
- Yields greater than 90%.
This method is advantageous for its simplicity and high efficiency, making it suitable for scale-up in pharmaceutical intermediate production.
Hydrazine Hydrate Conversion to Carbohydrazides and Further Derivatives
The carboxylic acid or ester intermediates can be converted to carbohydrazides by reaction with hydrazine hydrate. These carbohydrazides serve as versatile intermediates for synthesizing heterocyclic derivatives.
- Reaction conditions typically involve refluxing the ester with excess hydrazine hydrate for 2 to 5 hours.
- The resulting carbohydrazides can be further reacted with isothiocyanates or aldehydes to form thioureas, hydrazones, or other heterocyclic compounds.
- The hydrolysis of pyrazolo[3,4-b]pyridine-5-carbonitrile to the carboxylic acid proceeds efficiently under alkaline reflux, with the acid precipitating upon acidification.
- The sodium nitrite-based method provides a high yield (>90%) with mild reaction conditions and straightforward purification, making it industrially attractive.
- Hydrazide derivatives show characteristic IR absorptions (e.g., NHNH2 at 3250 and 3170 cm⁻¹, C=O at ~1666 cm⁻¹) and distinct 1H-NMR signals, confirming successful transformations.
- The carbohydrazide intermediate is a versatile scaffold for synthesizing various heterocyclic derivatives with potential biological activity.
The preparation of this compound involves well-established synthetic routes, primarily through cyclodehydration of pyrazole aminoaldehydes or via sodium nitrite-mediated transformations of key intermediates. Both methods offer high yields and operational simplicity. The availability of carbohydrazide intermediates further expands the synthetic utility of this compound for pharmaceutical applications. These methods are supported by detailed analytical characterization and have been validated in multiple research studies and patents.
化学反应分析
Types of Reactions
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole or pyridine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to electrophilic attack.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
科学研究应用
3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and its derivatives have various applications, particularly in medicinal chemistry and materials science. These applications stem from their unique structural and chemical properties, making them valuable in synthesizing various compounds with biological activity .
Scientific Research Applications
Pyrazolo[3,4-b]pyridine as a Scaffold for Kinase Inhibitors:
- Pyrazolo[3,4-b]pyridine is a common structural component in synthesizing kinase inhibitors because the pyrazolo portion can act as a hydrogen bond center .
- These compounds have demonstrated activity against TRKA and have shown anticancer effects in vitro and in vivo .
- The use of pyrazolo[3,4-b]pyridine derivatives has led to the development of next-generation TRK inhibitors like LOXO-195, which is in phase II clinical trials for patients with TRK fusion-positive cancers that have developed resistance to larotrectinib .
Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridine Derivatives:
- A study synthesized 38 pyrazolo[3,4-b]pyridine derivatives using scaffold hopping and computer-aided drug design .
- Most of these derivatives exhibited nanomole inhibitory activities against TRKA .
Versatility in Synthesis:
- 1H-pyrazolo[3,4-b]pyridines have been used as scaffolds for synthesizing tyrosine kinase inhibitors (TKI) .
- These compounds have a fully unsaturated pyridine ring, sometimes with hydroxy groups at C4 or C6, and are used to create pyridone tautomers .
Substitution Patterns and Biological Activity:
- Variations in the substituents at positions N1, C3, C4, C5, and C6 of the pyrazolo[3,4-b]pyridine structure influence the compound's biological activity .
- The most common substitution patterns are 4,6-disubstituted, 5-monosubstituted, and 3,4,5-trisubstituted structures .
Reactions:
- Pyrazolo[3,4-b]pyridines derivatives have been synthesized via one-pot condensation of 3-methyl-1-phenyl-1 H -pyrazolo-5-amine, paraformaldehyde .
- Pyridine rings are synthesized using different pyrazole derivatives. Most reactions use 3-aminopyrazole as the starting material, which acts as a 1,3-NCC-dinucleophile, reacting with a 1,3-CCC-biselectrophile .
Other Applications:
作用机制
The mechanism of action of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as a potent and selective inhibitor of D-amino acid oxidase (DAO), protecting DAO cells from oxidative stress induced by D-Serine . Additionally, it inhibits TRKA, a receptor tyrosine kinase, thereby affecting downstream signaling pathways involved in cell proliferation and survival .
相似化合物的比较
Comparative Analysis with Structural Analogs
Key Structural and Functional Comparisons
Carboxylic Acid vs. Ester Derivatives
- Bioavailability : The carboxylic acid group enhances water solubility but may reduce membrane permeability compared to ester derivatives (e.g., Compound 7). Esters are often prodrugs, hydrolyzed in vivo to active acids .
- Target Selectivity : The free carboxylic acid in the target compound is critical for NAMPT inhibition, enabling hydrogen bonding with the enzyme’s active site . In contrast, esterified analogs (e.g., Compound 7) show affinity for A1AR due to steric and electronic effects .
Substituent Effects on Antileishmanial Activity
- 3'-Diethylaminomethyl Group: Compound 6’s antileishmanial potency (IC₅₀ = 0.12 µM) is attributed to its diethylaminomethyl group, which enhances log P (hydrophobicity) and steric bulk (Sterimol parameters B2, L) for membrane penetration . The target compound lacks this substitution, suggesting divergent therapeutic applications.
Tautomerism and Hydrogen Bonding
- The carboxylic acid in the target compound stabilizes tautomeric forms via intramolecular hydrogen bonding, a feature absent in carbonitrile analogs (e.g., 6,7-dihydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile). This difference may influence binding kinetics in enzyme inhibition .
生物活性
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS No. 1118787-14-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 177.16 g/mol
- Structure : The compound features a pyrazolo[3,4-b]pyridine core with a carboxylic acid functional group at the 5-position.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In particular, it has shown efficacy against various bacterial strains. For instance, a study demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism .
Antiviral Activity
The antiviral potential of this compound has also been explored. Research indicates that certain derivatives possess activity against viruses such as Herpes Simplex Virus (HSV) and Vesicular Stomatitis Virus (VSV). The introduction of specific substituents on the pyrazolo[3,4-b]pyridine framework was found to enhance antiviral activity, suggesting that structural modifications can lead to more potent antiviral agents .
Antitubercular Activity
In a recent study focusing on tuberculosis, derivatives of this compound were evaluated for their activity against Mycobacterium tuberculosis. The results indicated promising antitubercular activity, with certain compounds demonstrating effective inhibition of bacterial growth in vitro. The mechanism is believed to involve interference with metabolic pathways critical for the survival of the bacterium .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and mediators, potentially making it useful in treating inflammatory diseases. This effect is attributed to the modulation of signaling pathways involved in inflammation .
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : Synthesis often begins with 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.
- Hydrolysis : Basic hydrolysis converts the nitrile group to a carboxylic acid.
- Recrystallization : The product is purified through recrystallization techniques to obtain the desired compound in high purity.
Case Study 1: Antimicrobial Efficacy
In a study published in Der Pharma Chemica, researchers synthesized various pyrazolo[3,4-b]pyridine derivatives and tested their antimicrobial properties. The results showed that certain derivatives had Minimum Inhibitory Concentrations (MICs) below 50 µg/mL against multiple bacterial strains .
Case Study 2: Antiviral Screening
A screening for antiviral activity against HSV was conducted using Vero cells infected with the virus. Compounds were tested for their ability to reduce viral titers significantly. One derivative exhibited an IC50 value of 12 µM, indicating strong antiviral potential .
Case Study 3: Antitubercular Activity Assessment
In another study focusing on tuberculosis treatment, pyrazolo[3,4-b]pyridine derivatives were evaluated using the Microplate Alamar Blue Assay (MABA). Compounds showed IC50 values ranging from 0.5 to 2 µg/mL against M. tuberculosis H37Rv strain .
常见问题
Q. What are the standard synthetic routes for preparing 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid?
The compound is synthesized via cyclocondensation reactions using precursors such as pyrazole-5-amines and acrylate derivatives. A common method involves refluxing 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine with ethyl 2-benzoyl-3,3-bis(methylthio)acrylate in toluene, catalyzed by trifluoroacetic acid (TFA) (19 mg, 30 mol%) under reflux conditions. The product is purified via recrystallization and validated by melting point analysis (133°C) and spectroscopic techniques (¹H/¹³C NMR, UV/IR) .
Q. How is structural characterization performed for this compound?
Characterization relies on multi-spectral analysis:
- ¹H/¹³C NMR : Assigns proton environments and carbon chemical shifts (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7.3–8.1 ppm) .
- X-ray crystallography : Determines crystal packing and bond angles (e.g., pyrazole-pyridine dihedral angles of 1.2–3.8°) .
- IR spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
Q. What are the stability and storage recommendations for this compound?
The compound is hygroscopic and should be stored under inert gas (N₂/Ar) at –20°C. Stability studies recommend avoiding prolonged exposure to light or humidity, as decomposition occurs via hydrolysis of the methylthio or ester groups .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of derivatives?
Quantum chemical calculations (e.g., DFT) and reaction path searches are used to predict optimal reaction conditions. For example, ICReDD’s workflow combines quantum mechanics (QM) and machine learning to screen catalysts, solvents, and substituent effects, reducing trial-and-error experimentation . Docking studies (using Discovery Studio) further prioritize derivatives with high target affinity before synthesis .
Q. What mechanisms underlie the biological activity of derivatives?
Derivatives exhibit activity via enzyme inhibition (e.g., kinase or protease targets). Molecular docking of 6-amino-substituted analogs reveals hydrogen bonding with active-site residues (e.g., Asp86 in EGFR), while methylthio groups enhance hydrophobic interactions. In vitro assays (IC₅₀ values) validate these predictions, with select derivatives showing sub-micromolar potency .
Q. How to resolve contradictions in biological data across studies?
Discrepancies often arise from substituent effects or assay conditions. For example:
- Substituent position : 4-Methylthio derivatives show higher activity than 4-chloro analogs due to improved solubility .
- Assay variability : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) and orthogonal methods (SPR vs. fluorescence polarization) to confirm binding .
Q. What strategies improve solubility and bioavailability of the compound?
Salt formation (e.g., sodium or hydrochloride salts) enhances aqueous solubility. A study demonstrated that converting the carboxylic acid to a cyclohexanolamine salt increased solubility by >10-fold in PBS (pH 7.4) . Co-crystallization with cyclodextrins or PEGylation are advanced alternatives .
Q. How to model structure-activity relationships (SAR) for novel derivatives?
SAR is modeled using:
- 3D-QSAR : Combines molecular alignment (MarvinSketch) and partial least squares (PLS) regression to correlate substituent bulk/electrostatics with activity .
- Free-energy perturbation (FEP) : Predicts binding affinity changes for methyl→ethyl substitutions at the pyrazole 3-position .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
